N,N'-bis[3-(benzyloxy)-2-thienyl]urea
Description
N,N'-bis[3-(benzyloxy)-2-thienyl]urea is a urea derivative featuring two 3-(benzyloxy)-2-thienyl substituents attached to the urea core. This compound is structurally distinct due to the combination of benzyl-protected oxygen and thiophene moieties, which may confer unique physicochemical or biological properties compared to simpler urea derivatives.
Properties
IUPAC Name |
1,3-bis(3-phenylmethoxythiophen-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c26-23(24-21-19(11-13-29-21)27-15-17-7-3-1-4-8-17)25-22-20(12-14-30-22)28-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWDAZICWAVSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC=C2)NC(=O)NC3=C(C=CS3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[3-(benzyloxy)-2-thienyl]urea typically involves the reaction of 3-(benzyloxy)-2-thiophenecarboxylic acid with a suitable urea derivative under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for N,N’-bis[3-(benzyloxy)-2-thienyl]urea are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[3-(benzyloxy)-2-thienyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
N,N’-bis[3-(benzyloxy)-2-thienyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential applications in the development of new therapeutic agents. The compound’s ability to interact with various biological pathways makes it a candidate for further pharmacological studies.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N,N’-bis[3-(benzyloxy)-2-thienyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
a) N,N'-Methylenebis(urea) (CAS 13547-17-6)
- Structure : Contains a methylene bridge between two urea groups.
- Toxicity: Limited toxicological data available; safety precautions are advised due to insufficient studies .
b) N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6)
- Structure : Incorporates a dihydrobenzofuran ring with a phenylmethoxy group and a hydroxyurea moiety.
- Key Differences : The benzofuran core and hydroxyurea functional group differentiate it from the purely thienyl-based structure of the target compound. This may lead to divergent biological activity, particularly in enzyme inhibition or redox-related pathways .
c) Bis(2-thienylmethyl)carbamoyl Derivatives (e.g., methyl (2S)-6-{...}hexanoate)
- Structure : Urea derivatives with bis(2-thienylmethyl) substituents.
- Key Differences : Replaces benzyloxy-thienyl groups with simpler thienylmethyl chains, reducing steric hindrance and altering electronic properties. Such derivatives have been used in peptide synthesis due to improved solubility in polar aprotic solvents like DMF .
a) 5-(2-Thienyl)-1,2,4-triazoles and 1,3,4-oxadiazoles
- Activity : Compounds like 9a (a 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione derivative) exhibit broad-spectrum antibacterial activity against Gram-positive bacteria.
- Contrast : While the thienyl moiety is shared, the absence of a urea core and benzyloxy groups in these compounds suggests divergent mechanisms of action. The target urea derivative may exhibit different pharmacokinetic profiles due to its increased lipophilicity .
Patent-Based Analogs in Functional Materials
a) N,N'-Di-[sulfonyloxy phenyl] Ureas
- Structure : Feature sulfonyloxy-phenyl substituents (e.g., N,N'-di-[2-(p-toluenesulfonyloxy)phenyl]urea ).
- Application : Used in thermosensitive recording materials. Comparative studies show that substituent positioning (ortho, meta, para) significantly affects material performance, as seen in Comparative Example 5 .
- Contrast : The benzyloxy-thienyl groups in the target compound may offer superior thermal stability or color-developing properties compared to sulfonyloxy-phenyl analogs, though direct data are lacking.
b) N,N'-Di-(thienylmethyl) Ureas
Data Table: Comparative Properties of Urea Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
